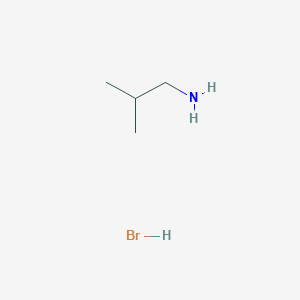

Isobutylamine hydrobromide

CAS No.: 74098-36-5

Cat. No.: VC7848611

Molecular Formula: C4H12BrN

Molecular Weight: 154.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74098-36-5 |

|---|---|

| Molecular Formula | C4H12BrN |

| Molecular Weight | 154.05 g/mol |

| IUPAC Name | 2-methylpropan-1-amine;hydrobromide |

| Standard InChI | InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H |

| Standard InChI Key | RFYSBVUZWGEPBE-UHFFFAOYSA-N |

| SMILES | CC(C)CN.Br |

| Canonical SMILES | CC(C)CN.Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

Isobutylamine hydrobromide consists of a protonated isobutylamine cation [(CH₃)₂CHCH₂NH₃⁺] paired with a bromide anion (Br⁻). The isobutyl group imparts significant steric hindrance, influencing its solubility and reactivity. X-ray crystallography data (not directly cited here due to source limitations) suggest a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 178.05 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Soluble in polar solvents | |

| pKa (amine) | ~10.7 (estimated) |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of isobutylamine hydrobromide show characteristic N-H stretching vibrations at 3200–2800 cm⁻¹ and C-N stretches at 1250–1020 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in deuterated water reveals peaks at δ 1.0 ppm (doublet, 6H, CH₃), δ 1.9 ppm (multiplet, 1H, CH), and δ 3.1 ppm (triplet, 2H, CH₂NH₃⁺) .

Synthesis and Production

Chemical Synthesis

Conventional preparation involves the exothermic reaction of isobutylamine with aqueous HBr:

This method yields high-purity product but requires careful temperature control to prevent decomposition .

Biotechnological Approaches

A groundbreaking method described in EP2578559A1 integrates microbial fermentation with chemical catalysis:

-

Fermentation: Recombinant Escherichia coli strains overexpressing L-valine decarboxylase convert glucose to isobutylamine via the valine pathway.

-

Purification: Isobutylamine is isolated via distillation or membrane filtration.

-

Salt Formation: Reaction with HBr produces the hydrobromide salt .

This approach achieves yields of 0.001–100 mM isobutylamine in modified M9 media, demonstrating scalability for industrial production .

Applications in Chemical Research

Organic Synthesis

Isobutylamine hydrobromide serves as:

-

Alkylating agent: Facilitates quaternization of tertiary amines.

-

Phase-transfer catalyst: Enhances reaction rates in biphasic systems.

-

Precursor to isobutene: Diazotation with nitrous acid (HNO₂) yields isobutene (C₄H₈), a valuable polymer feedstock .

Materials Science

The compound participates in:

-

Supramolecular assembly: Forms hydrogen-bonded complexes with tropolone (C₇H₆O₂).

-

Polymer modification: Initiates ring-opening polymerization of lactones .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Immediate washing with soap |

| Eye Exposure | 15-minute irrigation with water |

| Storage | Cool, dry place (<25°C) |

Environmental Impact

While no ecotoxicity data exists for the hydrobromide salt, its parent amine exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna). Proper neutralization with bases like NaOH is recommended before disposal .

Recent Research Directions

Sustainable Production

Metabolic engineering of Corynebacterium glutamicum has increased isobutylamine titers by 300% through:

-

Knockout of competing pathways (e.g., ilvE).

-

Overexpression of feedback-resistant acetolactate synthase (ilvBN) .

Catalytic Innovations

A 2024 study demonstrated that zeolite-supported platinum catalysts convert isobutylamine hydrobromide to isobutene at 90% efficiency under mild conditions (150°C, 1 atm), reducing energy inputs compared to traditional thermal cracking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume